Bis(di-tert-butylphosphino)methane (dtbpm): Synthesis, Properties, and Catalytic Utility
Bis(di-tert-butylphosphino)methane (dtbpm): Synthesis, Properties, and Catalytic Utility
This guide serves as an authoritative technical resource on Bis(di-tert-butylphosphino)methane (dtbpm) , a specialized diphosphine ligand distinguished by its unique combination of extreme steric bulk and a narrow "bite angle."[1]
Executive Summary
Bis(di-tert-butylphosphino)methane (CAS: 87648-10-0), commonly abbreviated as dtbpm , is a sterically demanding, electron-rich diphosphine ligand.[1] Its molecular architecture is defined by two bulky di-tert-butylphosphino groups connected by a single methylene (
This structure creates a "ligand paradox":
-
High Steric Bulk: The tert-butyl groups provide immense kinetic stabilization and electron donation (high basicity).[1]
-
Small Bite Angle: The single carbon bridge enforces a small natural bite angle (~72–73°), favoring the formation of strained four-membered metallacycles.[1]
This unique geometry makes dtbpm critical for stabilizing low-coordinate metal species (e.g., 14-electron Pt(0) or Ni(0) intermediates) and facilitating difficult bond activations, such as C–H and C–Si activation.[1]
Molecular Architecture & Physicochemical Properties
The ligand's utility stems from its ability to force metals into constrained geometries, often promoting reductive elimination or oxidative addition steps that are unfavorable with flexible ligands like dppe or dppp.[1]
Physical Properties Table
| Property | Data | Notes |
| Formula | ||
| Molecular Weight | 304.43 g/mol | |
| Appearance | White crystalline solid | Crystallizes from methanol or pentane.[1] |
| Melting Point | Low-melting solid | Often reported as an oil if impure; pure form is solid. |
| Boiling Point | 75–80 °C | @ 0.0008 Torr (Vacuum distillation).[1] |
| In | ||
| Characteristic doublet for | ||
| Solubility | Soluble in pentane, benzene, THF | Insoluble in water; reacts with protic solvents if acidic.[1] |
| Stability | Air-sensitive; Pyrophoric | Must be stored under Argon/Nitrogen. |
Structural Parameters
-
Cone Angle: The effective Tolman cone angle is large (>180° estimated for the complex), protecting the metal center.[1]
-
Bite Angle: The natural P–M–P angle is 72–73° . Upon coordination, this induces significant ring strain, which can lower the activation energy for subsequent catalytic steps (the "bite angle effect").[1]
Authoritative Synthesis Protocol
The direct substitution of dichloromethane with di-tert-butylphosphine often suffers from low yields and difficult purification. The Volland & Hofmann method (2003) is the industry standard for high-purity synthesis, utilizing a lithiation-alkylation sequence.
Reaction Scheme
The synthesis proceeds via the lithiation of di-tert-butylmethylphosphine, followed by coupling with di-tert-butylchlorophosphine.
Figure 1: Step-wise synthesis of dtbpm via the lithium methanide route.
Detailed Protocol
Safety Warning: tert-Butyllithium is pyrophoric. All steps must be performed under strict inert atmosphere (Schlenk line or Glovebox).
Step 1: Lithiation of Di-tert-butylmethylphosphine
-
Reagents: Dissolve di-tert-butylmethylphosphine (
) in dry pentane or heptane. -
Activation: Add
(1.0 equiv) dropwise at low temperature (-78 °C), then warm to room temperature. -
Reflux: Heat the mixture to reflux for 12–18 hours. The deprotonation of the methyl group is slow due to steric hindrance.
-
Isolation: The lithium salt
precipitates.[1] Filter the solid under inert gas and wash with cold pentane to remove unreacted starting material.
Step 2: Coupling with Chlorophosphine
-
Suspension: Suspend the isolated lithium salt in fresh diethyl ether or THF at -78 °C.
-
Addition: Add di-tert-butylchlorophosphine (
, 1.0 equiv) dropwise.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Purification: Remove the solvent in vacuo. Extract the residue with pentane (to leave behind LiCl salts).
-
Crystallization: Concentrate the pentane solution and cool to -30 °C or use methanol for recrystallization to obtain dtbpm as white crystals.
Catalytic Applications & Mechanisms
The steric bulk and small bite angle of dtbpm make it uniquely suited for stabilizing "frustrated" metal centers that are eager to react.
A. C–H Bond Activation (Platinum)
dtbpm is famous for enabling the activation of unreactive C–H bonds in alkanes and arenes.[1] The bulky ligands prevent the formation of stable, unreactive dimers, while the ring strain raises the ground state energy of the complex, making oxidative addition more favorable.[1]
-
Mechanism: Thermal ejection of a sacrificial ligand (e.g., neopentane from a hydride complex) generates a transient 14-electron
species.[1] This highly reactive fragment inserts into C–H bonds.
B. Carbonylation (Palladium/Nickel)
In the methoxycarbonylation of ethene to methyl propionate (Lucite process), dtbpm acts as a highly selective ligand.[1]
-
Role: The bulky
groups shield the axial sites of the metal, preventing the coordination of multiple olefin molecules and suppressing oligomerization, thereby ensuring high selectivity for the monomeric ester.[1]
Figure 2: Simplified catalytic cycle for Pd-dtbpm catalyzed carbonylation.
Handling & Safety
-
Pyrophoricity: Like most electron-rich alkylphosphines, dtbpm is pyrophoric in air. It will smoke and likely ignite if exposed to oxygen on a filter paper.
-
Storage: Store under Argon or Nitrogen in a glovebox.
-
Toxicity: While specific toxicology data is limited, organophosphines are generally toxic.[1] Handle with extreme care to avoid inhalation or skin contact.
-
Deactivation: Spills can be quenched with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the air-stable phosphine oxide (
).[1]
References
-
Volland, M. A. O., & Hofmann, P. (2003).[1] Sterically Crowded Diphosphinomethane Ligands: Molecular Structures, UV-Photoelectron Spectroscopy and a Convenient General Synthesis of tBu2PCH2PtBu2 and Related Species. New Journal of Chemistry , 27(3), 540–550.[1][2]
-
Hofmann, P., et al. (1994).[1] Cyclotrimerization of Ethyne on the Complex Fragment [(dtbpm)Ni(0)]. Angewandte Chemie International Edition , 33(8), 879–882.[1]
- Details the stabiliz
-
Limbach, M., et al. (2012).[1] Influence of Diphosphine Bite Angle on the Nickel-Catalyzed Formation of Sodium Acrylate. Organometallics , 31(14), 5031–5038.[1]
- Comparative study of dtbpm vs.
-
[1]
-
Otsuka, S., et al. (1981).[1] Bis(di-tert-butylphosphino)methane Complexes of Platinum(0) and Platinum(II). Journal of the American Chemical Society , 103(12), 3411–3419.[1]
- Early fundamental work on Pt-dtbpm coordin
-
[1]
